6-Chloro-3-iodoimidazo[1,2-a]pyridine

Organic Synthesis Process Chemistry Medicinal Chemistry

6-Chloro-3-iodoimidazo[1,2-a]pyridine is a dihalogenated privileged scaffold with orthogonal reactivity: iodine at C-3 undergoes rapid Suzuki coupling while chlorine at C-6 enables subsequent Pd-catalyzed amination or a second coupling. This enables programmed, protecting-group-free sequential diversification—a critical advantage over mono-halogenated analogs for constructing 3,6-disubstituted libraries in drug discovery. The higher reagent cost is offset by reduced synthetic steps and greater chemical space exploration per sequence. Supplied with ≥98% purity to ensure reproducible SAR data. Bulk and custom synthesis inquiries welcome.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
CAS No. 885275-59-2
Cat. No. B1418892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodoimidazo[1,2-a]pyridine
CAS885275-59-2
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Cl)I
InChIInChI=1S/C7H4ClIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
InChIKeyIHTZNIKMBKFWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-iodoimidazo[1,2-a]pyridine (CAS 885275-59-2): A Dual-Halogenated Scaffold for Regioselective Functionalization


6-Chloro-3-iodoimidazo[1,2-a]pyridine (CAS 885275-59-2, C₇H₄ClIN₂, MW 278.48) is a dihalogenated heterocyclic building block belonging to the imidazo[1,2-a]pyridine family. This scaffold is a privileged structure in medicinal chemistry, serving as the core for several marketed drugs and clinical candidates due to its drug-like properties [1]. The compound features a chlorine atom at the 6-position and an iodine atom at the 3-position of the fused bicyclic core, making it a strategic intermediate for regioselective cross-coupling reactions [2]. Its primary value proposition lies in its orthogonally reactive halogen handles, enabling sequential functionalization to rapidly generate diverse libraries of 3,6-disubstituted imidazopyridines for structure-activity relationship (SAR) studies in drug discovery.

Why 6-Chloro-3-iodoimidazo[1,2-a]pyridine Cannot Be Replaced by Mono-Halogenated or Non-Halogenated Analogs


Generic substitution with mono-halogenated analogs like 6-chloroimidazo[1,2-a]pyridine or 3-iodoimidazo[1,2-a]pyridine, or with non-halogenated imidazo[1,2-a]pyridine, fundamentally compromises the synthetic utility of the building block. The presence of two distinct halogen atoms with orthogonal reactivity profiles (iodine is significantly more reactive in cross-coupling than chlorine) is the core differentiator. This allows for programmed, sequential functionalization, such as a first Suzuki-Miyaura coupling at the iodo-position followed by a second Suzuki or Buchwald-Hartwig amination at the chloro-position, without the need for protection/deprotection steps. This is a key advantage in medicinal chemistry for rapidly generating diverse compound libraries for SAR exploration, a feat not achievable with simpler, single-handle scaffolds [1]. Using a mono-halogenated analog would limit the functionalization to a single site, drastically reducing the diversity and efficiency of downstream derivatization.

Quantitative Differentiation of 6-Chloro-3-iodoimidazo[1,2-a]pyridine vs. Key Analogs


Efficient One-Pot Synthesis with High Yield and Purity

A patented one-pot synthetic method for 6-Chloro-3-iodoimidazo[1,2-a]pyridine directly from 2-amino-5-chloropyridine achieves a high yield and exceptional purity, demonstrating a robust and scalable production process compared to multi-step methods for similar compounds. In a specific embodiment, the procedure yields 78.30% of the target compound with a purity of 98.72% as determined by HPLC [1].

Organic Synthesis Process Chemistry Medicinal Chemistry

Enhanced Hydrophobicity and Altered Physicochemical Profile vs. Mono-Halogenated Analogs

The dual halogenation of 6-Chloro-3-iodoimidazo[1,2-a]pyridine results in a significantly higher predicted LogP (2.5923) and density (2.13 g/cm³) compared to its mono-halogenated analogs, 6-chloroimidazo[1,2-a]pyridine (LogP: 1.99, density: ~1.35 g/cm³) and 3-iodoimidazo[1,2-a]pyridine (LogP: 1.94, density: 2.01 g/cm³) [1][2][3]. This indicates a more lipophilic character, which can be a key design parameter for optimizing membrane permeability and target binding in drug discovery.

Medicinal Chemistry Computational Chemistry Physicochemical Properties

Significantly Lower Aqueous Solubility than Mono-Iodo Analog

The addition of a chloro substituent to the 3-iodoimidazopyridine core dramatically reduces aqueous solubility. The solubility of 6-Chloro-3-iodoimidazo[1,2-a]pyridine is reported as 0.0215 mg/mL (0.0000772 mol/L) , which is approximately 68% lower on a mass basis (0.0215 vs. 0.0668 mg/mL) and 72% lower on a molar basis than the mono-halogenated analog 3-iodoimidazo[1,2-a]pyridine (0.0668 mg/mL or 0.000274 mol/L) . This difference is critical for applications where solubility dictates assay performance or formulation strategy.

Preformulation Biopharmaceutics Physicochemical Properties

Higher Price Point Reflecting Added Synthetic Complexity vs. Mono-Halogenated Precursor

Procurement costs reflect the increased synthetic complexity and utility of the dual-halogenated scaffold. 6-Chloro-3-iodoimidazo[1,2-a]pyridine is listed at $36.00 for 250mg and $89.00 for 1g [1], whereas its mono-chlorinated precursor, 6-chloroimidazo[1,2-a]pyridine, is available for $35.00 for 1g or $45.90 for 1g from various suppliers . This represents a price premium of approximately 2-3x on a per-gram basis for the dual-halogenated analog.

Procurement Supply Chain Budgeting

Regioselective Functionalization Pathway Supported by Class-Level Reactivity Data

While direct kinetic data for 6-chloro-3-iodoimidazo[1,2-a]pyridine is not available, established class-level knowledge confirms that in 3,6-dihalogenoimidazopyridines, the iodine at the 3-position is far more reactive in palladium-catalyzed cross-couplings than the chlorine at the 6-position. This reactivity difference allows for highly regioselective first coupling at the 3-position, leaving the 6-chloro group intact for a subsequent orthogonal reaction. This principle is well-documented in studies on related dihalogenated imidazopyridines and is a cornerstone of their utility in one-pot, double-coupling strategies [1].

Synthetic Methodology Cross-Coupling Regioselectivity

Optimal Applications for 6-Chloro-3-iodoimidazo[1,2-a]pyridine Driven by Quantitative Differentiation


Medicinal Chemistry Library Synthesis for SAR Exploration

This is the primary application scenario. The high purity (98.72%) and robust synthetic availability [1] make it a reliable starting point for generating libraries of 3,6-disubstituted imidazopyridines. The orthogonal reactivity of the iodo and chloro groups (class-level inference ) enables sequential, regioselective diversification, allowing medicinal chemists to efficiently explore chemical space around both positions of the core to establish structure-activity relationships (SAR). The higher cost [2] is directly offset by the reduced number of synthetic steps and the increased diversity achievable per reaction sequence compared to using mono-halogenated precursors.

Design and Synthesis of Hydrophobic Drug Candidates

The calculated LogP of 2.5923, which is significantly higher than its mono-halogenated counterparts [1], makes 6-chloro-3-iodoimidazo[1,2-a]pyridine a strategically valuable building block for medicinal chemistry projects targeting hydrophobic binding pockets or requiring improved blood-brain barrier permeability. Its low aqueous solubility (0.0215 mg/mL ) is also a key design feature, aligning it with the physicochemical properties often desired for CNS-targeted small molecules.

Process Chemistry Scale-Up and Cost-Effective Production

For projects where this scaffold becomes a key intermediate for a lead candidate, the established one-pot synthesis yielding 78-80% with high purity [1] provides a validated and scalable manufacturing route. This patent information de-risks process development and ensures a reliable supply chain for advancing compounds into preclinical and clinical development. The cost differential [2] is less critical at larger scales where process optimization and yield improvements can significantly reduce the cost of goods.

Advanced Materials and Chemical Biology Probe Development

The dual-handle system is not limited to drug discovery. Its utility extends to any field requiring the precise, sequential decoration of a rigid heterocyclic core. This includes the synthesis of novel ligands for chemical biology (e.g., PROTACs, fluorescent probes) or the development of functional materials where two distinct functional units (e.g., an electron donor and an electron acceptor) need to be appended at specific positions on the imidazopyridine ring system. The orthogonal reactivity (class-level inference ) is the enabling feature for these applications.

Quote Request

Request a Quote for 6-Chloro-3-iodoimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.